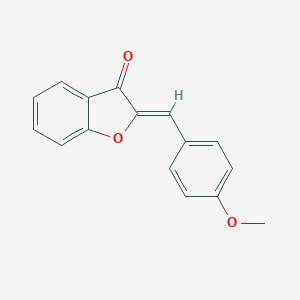![molecular formula C42H82NO8P B232051 [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 17118-56-8](/img/structure/B232051.png)
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Übersicht
Beschreibung
Diese Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung von Atherosklerose, koronaren Herzkrankheiten und anderen Gefäßkrankheiten untersucht .
Herstellungsmethoden
Die Herstellung von ETC-588 beinhaltet die Bildung großer unilamellarer Vesikel aus natürlich vorkommenden Lipiden. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Lipidextraktion: Lipide werden aus natürlichen Quellen extrahiert.
Vesikelbildung: Die extrahierten Lipide werden dann verwendet, um große unilamellare Vesikel durch Prozesse wie Sonifizierung oder Extrusion zu bilden.
Chemische Reaktionsanalyse
ETC-588 unterliegt hauptsächlich Interaktionen im Zusammenhang mit seiner Rolle im Lipidtransport und der Cholesterinsequestrierung. Die Verbindung ist eine Phospholipid-Doppelschicht, die Cholesterin sequestrieren kann. Sobald das Lipoprotein hoher Dichte, das klein genug ist, um in die Arterienwand einzudringen, das Cholesterin aus der Plaque zieht, gibt es das Cholesterin leicht an die großen unilamellaren Vesikel ab. Die großen unilamellaren Vesikel transportieren das Cholesterin dann zur Verarbeitung in die Leber .
Wissenschaftliche Forschungsanwendungen
ETC-588 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: ETC-588 wird auf seine einzigartige Lipidzusammensetzung und seine Fähigkeit, stabile Vesikel zu bilden, untersucht.
Biologie: Die Verbindung wird verwendet, um Lipidtransportmechanismen und Cholesterinstoffwechsel zu untersuchen.
Wirkmechanismus
ETC-588 wirkt als Phospholipid-Doppelschicht, die Cholesterin sequestrieren kann. Das Lipoprotein hoher Dichte zieht Cholesterin aus arteriellen Plaques und übergibt es an die großen unilamellaren Vesikel. Diese Vesikel transportieren das Cholesterin dann zur Verarbeitung in die Leber und zur endgültigen Ausscheidung als Teil des umgekehrten Lipidtransportwegs . Dieser Mechanismus wird angenommen, zur Umkehrung der Atherosklerose beizutragen .
Vorbereitungsmethoden
The preparation of ETC-588 involves the formation of large unilamellar vesicles from naturally occurring lipids. The synthetic route typically includes the following steps:
Lipid Extraction: Lipids are extracted from natural sources.
Vesicle Formation: The extracted lipids are then used to form large unilamellar vesicles through processes such as sonication or extrusion.
Analyse Chemischer Reaktionen
ETC-588 primarily undergoes interactions related to its role in lipid transport and cholesterol sequestration. The compound is a phospholipid bilayer that can sequester cholesterol. Once the high-density lipoprotein particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the large unilamellar vesicles. The large unilamellar vesicles then transport the cholesterol to the liver for processing .
Wissenschaftliche Forschungsanwendungen
ETC-588 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ETC-588 is studied for its unique lipid composition and its ability to form stable vesicles.
Biology: The compound is used to study lipid transport mechanisms and cholesterol metabolism.
Wirkmechanismus
ETC-588 functions as a phospholipid bilayer that can sequester cholesterol. The high-density lipoprotein particle pulls cholesterol out of arterial plaque and hands it over to the large unilamellar vesicles. These vesicles then transport the cholesterol to the liver for processing and eventual elimination as part of the reverse lipid transport pathway . This mechanism is believed to contribute to the reversal of atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
ETC-588 ist einzigartig in seiner Fähigkeit, große unilamellare Vesikel zu bilden und den Cholesterintransport zu erleichtern. Ähnliche Verbindungen umfassen:
- 1-Oleoyl-2-Palmitoyl-Lecithin
- 1-Oleoyl-2-Palmitoylphosphatidylcholin
Diese Verbindungen weisen ähnliche Lipidstrukturen auf, können sich jedoch in ihrer spezifischen Lipidzusammensetzung und ihren funktionellen Eigenschaften unterscheiden.
Eigenschaften
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-MRCUWXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ETC-588 is a phospholipid bilayer that can sequester cholesterol. Once the HDL particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the LUV. The LUV then transports the cholesterol to the liver for processing. | |
| Record name | ETC-588 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17118-56-8, 8057-53-2 | |
| Record name | 1-Oleoyl-2-palmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecithins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B231976.png)
![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)

![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)

![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)


![Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)](/img/structure/B232006.png)



